molecular formula C21H15ClFN3O3S B14183630 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea CAS No. 918493-55-7

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea

Cat. No.: B14183630
CAS No.: 918493-55-7
M. Wt: 443.9 g/mol
InChI Key: QXXAJCYVBAXBEO-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . The resulting indole derivative is then further reacted with benzenesulfonyl chloride and 4-fluoroaniline to form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfonyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Reaction conditions vary depending on the desired transformation but often involve reflux or room temperature conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in tumor cells, which is essential for their survival and proliferation . By inhibiting CA IX, the compound disrupts the pH balance in tumor cells, leading to their death. The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its normal function.

Comparison with Similar Compounds

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

918493-55-7

Molecular Formula

C21H15ClFN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C21H15ClFN3O3S/c22-13-6-11-18-17(12-13)19(30(28,29)16-4-2-1-3-5-16)20(25-18)26-21(27)24-15-9-7-14(23)8-10-15/h1-12,25H,(H2,24,26,27)

InChI Key

QXXAJCYVBAXBEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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